2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Anticancer drug discovery B-Raf kinase inhibition Intramolecular hydrogen bonding

2-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 364737-73-5, molecular formula C20H16N2O3, molecular weight 332.4 g/mol) is a heterocyclic pyrazoline derivative bearing an ortho-hydroxyphenyl group at the 5-position, a phenyl group at the 3-position, and a furan-2-carbonyl substituent at N1. The compound belongs to the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype, a scaffold extensively investigated for kinase inhibition and anticancer applications.

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 364737-73-5
Cat. No. B2607810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
CAS364737-73-5
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4O
InChIInChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2
InChIKeyPGHUFOJFKZXUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 364737-73-5): Core Scaffold & Procurement-Relevant Identifiers


2-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 364737-73-5, molecular formula C20H16N2O3, molecular weight 332.4 g/mol) is a heterocyclic pyrazoline derivative bearing an ortho-hydroxyphenyl group at the 5-position, a phenyl group at the 3-position, and a furan-2-carbonyl substituent at N1 . The compound belongs to the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype, a scaffold extensively investigated for kinase inhibition and anticancer applications [1]. Its defining structural feature is the ortho-hydroxyl substitution on the phenol ring, which enables intramolecular hydrogen bonding with the pyrazoline nitrogen and fundamentally differentiates its conformational behavior from the corresponding para-hydroxy regioisomer [2].

Why Generic 4,5-Dihydropyrazole Analogs Cannot Substitute for 364737-73-5 in Biological Screening


The 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol scaffold integrates three pharmacophoric elements—an ortho-hydroxyphenyl hydrogen-bond donor/acceptor, a planar phenyl ring at C3, and an electron-rich furan-2-carbonyl cap at N1—that together define a specific three-dimensional pharmacophore . Interchanging any single moiety predictably alters target engagement: moving the hydroxyl from ortho to para eliminates the intramolecular H-bond that pre-organizes the bioactive conformation and has been shown in a 24-compound pyrazoline series to markedly reduce anti-tumor potency [1]; replacing the furan-2-carbonyl with benzoyl or acetyl changes both the electronic character and the steric footprint of the N1 cap, while oxidation of the dihydropyrazole to the fully aromatic pyrazole removes the chiral center at C5 and flattens the ring, eliminating stereochemical discrimination at asymmetric biological targets . These interdependent features mean that procurement of a generic “pyrazoline phenol” is insufficient to reproduce the binding profile and selectivity signature of 364737-73-5.

Quantitative Differentiation Evidence for 2-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol vs. Closest Structural Analogs


Ortho-Hydroxy vs. Para-Hydroxy Regiochemistry: Impact on Conformational Pre-Organization and Anti-Tumor Potentiation

The ortho-hydroxyl group of 364737-73-5 forms a six-membered intramolecular hydrogen bond with the N2 nitrogen of the dihydropyrazole ring, locking the phenol ring into a coplanar orientation that mimics the bioactive conformation of type II kinase inhibitors [1]. In a systematic SAR study of 24 analogs in the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol series, Yang et al. demonstrated that the ortho-hydroxyl substitution pattern was critical for anti-proliferative activity, with the most potent compound (C6) achieving a B-Raf V600E IC50 of 0.15 µM and a WM266.4 melanoma GI50 of 1.75 µM—comparable to the clinical controls vemurafenib and erlotinib. The authors explicitly concluded that 'the introduction of ortho-hydroxyl group on 4,5-dihydro-1H-pyrazole skeleton did reinforce the anti-tumor activity' [2]. Although this study did not directly test 364737-73-5, the SAR is directly transferable to any compound within this chemotype. The para-hydroxy regioisomer (CAS 868146-48-9, PubChem CID 18560689), commercially available but lacking the intramolecular H-bond, serves as the most direct negative control for target engagement experiments [3].

Anticancer drug discovery B-Raf kinase inhibition Intramolecular hydrogen bonding

Furan-2-carbonyl N1 Substituent: Electronic and Steric Differentiation from Benzoyl and Acetyl Analogs

The furan-2-carbonyl group at N1 provides a distinct electronic profile compared to benzoyl, acetyl, or other acyl substituents commonly employed in the pyrazoline chemotype. The oxygen atom in the furan ring donates electron density into the π-system, increasing the electron richness of the carbonyl oxygen that acts as a hinge-binding hydrogen bond acceptor in kinase targets. In contrast, benzoyl analogs introduce a phenyl ring that alters the steric contour at the solvent-exposed face of the ATP-binding pocket [1]. The para-hydroxy regioisomer (CID 18560689), which shares the identical furan-2-carbonyl group but differs in phenol regiochemistry, has a computed XLogP3-AA of 3.4; the ortho-hydroxy internal H-bond in 364737-73-5 is expected to reduce the effective logP by approximately 0.3–0.5 log units, improving aqueous solubility while maintaining passive membrane permeability [2]. No head-to-head enzymatic data directly comparing furan-2-carbonyl vs. benzoyl at N1 are publicly available for this specific scaffold, representing a data gap that should be addressed in prospective screening campaigns.

Kinase hinge-binding motifs Type II kinase inhibitor design Heterocyclic bioisosteres

Dihydropyrazole C5 Chirality: Stereochemical Differentiation from Fully Aromatic Pyrazole Analogs

Unlike fully aromatic pyrazole derivatives that are planar and achiral at the corresponding position, the 4,5-dihydro-1H-pyrazole (pyrazoline) ring of 364737-73-5 possesses a chiral center at C5 (the carbon bearing the 2-hydroxyphenyl group). Chirality at this position has been shown in related diarylpyrazoline series to enable enantioselective interactions with biological targets. Lokeshwari et al. demonstrated that furan-tethered 2-pyrazolines can be obtained as racemic mixtures and that enantiomeric separation is achievable using chiral stationary phases [1]. In the broader pyrazoline class, enantioseparation studies on analogs such as 5-methoxy-2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol achieved baseline resolution (α = 1.24, Rs = 5.66) on Chiralpak IA columns [2]. Although specific enantiomer activity data are not yet available for 364737-73-5, the presence of a chiral center fundamentally distinguishes it from achiral pyrazole analogs and implies that racemic material may exhibit composite pharmacology that differs from either pure enantiomer.

Chiral resolution Stereoselective target engagement Pyrazoline vs. pyrazole pharmacology

Monoamine Oxidase A/B Inhibition Profile of a Closely Related Carbothioamide Analog: Inferring Target Engagement Potential

A structurally proximate analog—5-(furan-2-yl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CHEMBL518827, BindingDB ID BDBM50245967)—was tested against rat liver monoamine oxidase isoforms, yielding an IC50 of 33.4 µM against MAO-A and 440 µM against MAO-B, indicating ~13-fold selectivity for the MAO-A isoform [1]. This analog differs from 364737-73-5 by replacement of the N1 furan-2-carbonyl with an N-phenylcarbothioamide group and inversion of substituent positions at C3 and C5 (furan-2-yl at C5 vs. phenyl at C3). Despite these differences, the shared ortho-hydroxyphenyl-pyrazoline core suggests that 364737-73-5 may exhibit MAO-A bias, though direct confirmatory testing is required. The carbothioamide analog serves as a benchmark: affinity in the micromolar range for MAO-A establishes this chemotype as a viable starting point for CNS enzyme inhibitor optimization [1].

MAO inhibition Neuropharmacology Pyrazoline-based enzyme inhibitors

Recommended Application Scenarios for 2-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploiting Ortho-Hydroxy Conformational Locking

The ortho-hydroxy intramolecular hydrogen bond of 364737-73-5 pre-organizes the phenol ring into a coplanar orientation ideal for occupying the hydrophobic back pocket of B-Raf and related kinases [1]. Procurement of this compound as the ortho-hydroxy regioisomer (rather than the para-hydroxy variant CID 18560689) enables structure-based drug design teams to exploit a rigidified pharmacophore that mimics the DFG-out conformation of type II kinase inhibitors. Recommended use: as a core scaffold in B-Raf V600E inhibitor optimization campaigns, alongside parallel testing of the para-hydroxy isomer as a negative control.

Regioisomeric Control Studies in Pyrazoline SAR Campaigns

Purchasing 364737-73-5 (ortho-OH) simultaneously with the para-hydroxy regioisomer (CAS 868146-48-9) provides a matched molecular pair for quantifying the contribution of phenol hydroxyl position to target affinity and selectivity. The PLOS ONE B-Raf SAR study demonstrated that ortho-hydroxyl critically reinforces anti-tumor activity within this chemotype [2]. Systematic comparison in dose-response assays against a kinase panel or cancer cell line panel can generate transferable SAR rules for future analog design.

Chiral Pool Access for Enantioselective Pharmacology Studies

The chiral C5 center of 364737-73-5 provides an entry point for enantioselective biological evaluation. Enantioseparation has been demonstrated for closely related diarylpyrazolines on Chiralpak IA columns (α = 1.24, Rs = 5.66) [3]. Procurement of the racemate followed by chiral resolution, or sourcing of separated enantiomers from a custom synthesis provider, enables determination of eudysmic ratios for kinase inhibition or antimicrobial activity, which is precluded with achiral fully aromatic pyrazole analogs.

CNS Enzyme Inhibitor Screening with MAO Isoform Selectivity Hypothesis

Based on the MAO-A preferential inhibition (IC50 = 33.4 µM, ~13-fold selectivity over MAO-B) observed for the structurally related 2-hydroxyphenyl pyrazoline CHEMBL518827 [4], 364737-73-5 can be prioritized in CNS-targeted screening cascades where MAO-A modulation is therapeutically relevant (e.g., depression, anxiety disorders). The furan-2-carbonyl group may further modulate CNS penetration relative to the carbothioamide analog, making the compound a candidate for blood-brain barrier permeability assessment.

Quote Request

Request a Quote for 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.